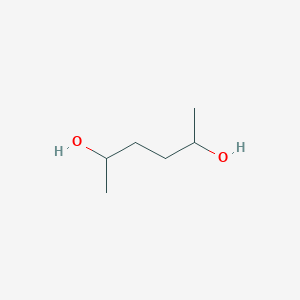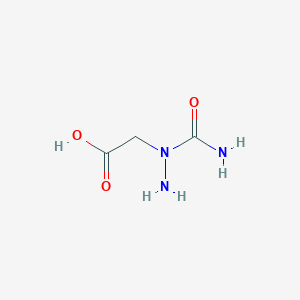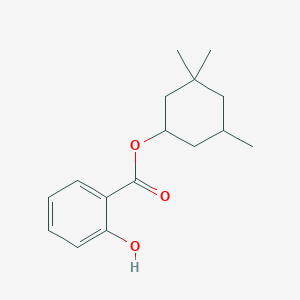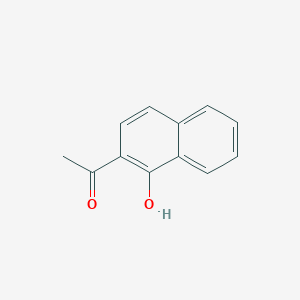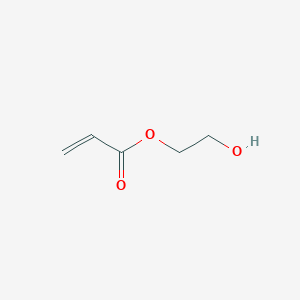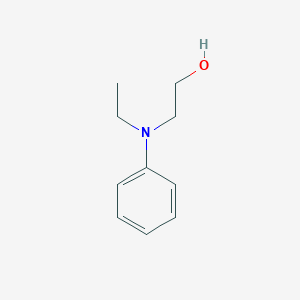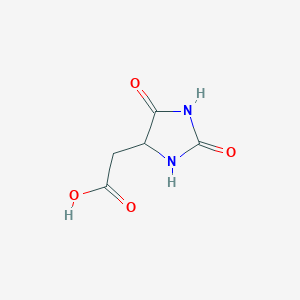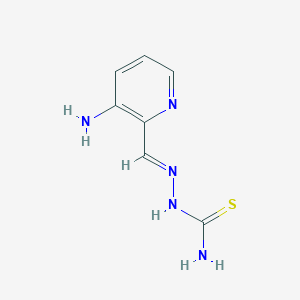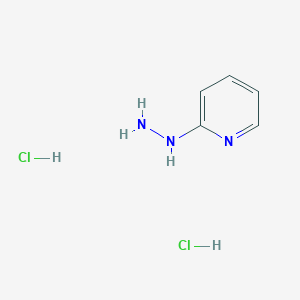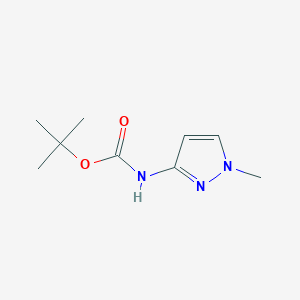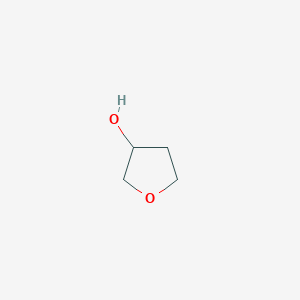
3-Hidroxitetrahidrofurano
Descripción general
Descripción
3-Hydroxytetrahydrofuran (3-HTF) is an organic compound belonging to the class of cyclic ethers. It is a colorless liquid with a boiling point of 143°C and a melting point of -76°C. 3-HTF is an important intermediate used in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent in organic synthesis.
Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
El 3-Hidroxitetrahidrofurano es un líquido incoloro con un punto de ebullición normal de 179 °C y ebulle a 88−89 °C a 17 mmHg. Sirve como un intermediario farmacéutico útil . Los investigadores han explorado su potencial en la síntesis de fármacos debido a su estructura y reactividad únicas.
Síntesis Quimoenzimática
En un estudio realizado por Liam Greaney, se investigó la síntesis quimoenzimática enantioselectiva de 3-hidroxitetrahidrofuranos. El trabajo se centró en las reducciones estereoselectivas del grupo carbonilo para generar derivados de this compound en forma racémica. Estos derivados se resolvieron luego cinéticamente mediante esterificación mediada por lipasa, lo que resultó en compuestos enantio enriquecidos de 3-acetoxitetrahidrofurano y this compound. El proceso a menudo procedió de manera altamente enantioselectiva .
Síntesis Asimétrica
Los investigadores han explorado el uso de this compound en síntesis asimétrica. Por ejemplo, el S-(+)-3-hidroxitetrahidrofurano reacciona con el cloruro de fenilglioxalil para formar S-(+)-3-tetrahidrofuranoil benzoilformiato. Reacciones adicionales con MeLi e hidrólisis básica dan como resultado la síntesis asimétrica de ácido S-(+)-atrolactico .
Sustratos y Catalizadores Quirales
Se han empleado varios métodos sintéticos para la preparación de this compound. Estos incluyen:
Síntesis Histórica
El this compound se preparó por primera vez en 1910 por Pariselle mediante la ciclización e hidrólisis del 3,4-dibromo-1-metoxibutano. Las formas quirales se han sintetizado a partir del 1,2,4-butanotriol, dando tanto (S)- como ®-3-hidroxitetrahidrofurano en alta pureza enantiomérica .
Mecanismo De Acción
Target of Action
3-Hydroxytetrahydrofuran (3-HTHF) is a chiral molecule with significant importance in the field of organic chemistry and pharmaceuticals . It is an intermediate to the AIDS drugs amprenavir and fosamprenavir . The primary targets of 3-HTHF are viral enzymes and replication processes .
Mode of Action
The chiral nature of 3-HTHF is essential for creating enantiomerically pure compounds, which are often more effective and have fewer side effects compared to their racemic counterparts . It interacts with its targets, particularly those targeting viral enzymes and replication processes, to inhibit the progression of the disease .
Biochemical Pathways
In the oxidation pathway, THF is inferred to be initially oxidized to 2-hydroxytetrahydrofuran, and 2-hydroxytetrahydrofuran is then oxidized to γ-butyrolactone before being transformed to 4-hydroxybutyrate . 2-hydroxytetrahydrofuran is a cyclic hemiacetal that can also autonomously form its tautomer 4-hydroxybutyraldehyde . These biochemical pathways are crucial in the action of 3-HTHF.
Pharmacokinetics
Its molecular weight of 8811 g/mol and its density of 1.103 g/mL at 25 °C (lit.) suggest that it may have good bioavailability
Result of Action
The result of 3-HTHF’s action is the inhibition of viral enzymes and replication processes, leading to the suppression of the progression of diseases like HIV . By interacting with these targets, 3-HTHF contributes to the effectiveness of drugs like amprenavir and fosamprenavir .
Action Environment
The action of 3-HTHF can be influenced by environmental factors. For instance, its density and boiling point can be affected by temperature . It’s also important to note that safety precautions must be taken when handling 3-HTHF, as it forms explosive mixtures with air on intense heating
Safety and Hazards
Direcciones Futuras
3-Hydroxytetrahydrofuran has been reported to form clathrate hydrates with help gas molecules. Specific LOGMs with a hydroxyl group show an ‘inhibition effect’ on the thermodynamic equilibria of clathrate hydrates, forcing the phase equilibrium curve to shift to a relatively unstable region of lower temperature and higher pressure conditions .
Análisis Bioquímico
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Hydroxytetrahydrofuran is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-Hydroxytetrahydrofuran may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
3-Hydroxytetrahydrofuran is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPCNPCKDGQBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868947 | |
| Record name | 3-Furanol, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetrahydro-3-furanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
453-20-3 | |
| Record name | (±)-3-Hydroxytetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furanol, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYTETRAHYDROFURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Furanol, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Furanol, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofuran-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxytetrahydrofuran, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MA8Z6Y28L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials for synthesizing 3-hydroxytetrahydrofuran?
A1: Several starting materials can be utilized for the synthesis of 3-hydroxytetrahydrofuran. These include: * L-malic acid: [, ] This route involves esterification, reduction, and cyclization steps. * (S)- or (R)-carnitine: [] This method utilizes reduction, salification, and cyclization reactions.* 4-halo-1,3-butanediol: [] This approach involves heating the starting material in an organic solvent to promote cyclization.* 1,2,4-butanetriol: [, ] This synthesis involves cyclodehydration in the presence of a strong acid cation exchange resin catalyst.
Q2: Can you describe the stereochemistry of 3-hydroxytetrahydrofuran?
A2: 3-Hydroxytetrahydrofuran exists as two enantiomers: (R)-3-hydroxytetrahydrofuran and (S)-3-hydroxytetrahydrofuran. [, , , , ] Several synthetic methods allow for the specific preparation of either enantiomer.
Q3: What is the preferred ring conformation of 3-hydroxytetrahydrofuran?
A3: Microwave spectroscopic studies suggest that 3-hydroxytetrahydrofuran primarily adopts a C(4')-endo envelope ring conformation. This finding is supported by ab initio calculations at the MP2/6-31G(d,p) level of theory. []
Q4: Is there spectroscopic data available for 3-hydroxytetrahydrofuran?
A4: Yes, characterization data includes:* 1H NMR: [, , , ] This technique provides information about the hydrogen atom environments within the molecule. * Infrared Spectroscopy (IR): [, ] IR spectroscopy reveals information about the presence of functional groups, particularly the hydroxyl group in 3-hydroxytetrahydrofuran.
Q5: How does the presence of the hydroxyl group influence the properties of 3-hydroxytetrahydrofuran compared to tetrahydrofuran?
A5: The hydroxyl group introduces hydrogen bonding capabilities to 3-hydroxytetrahydrofuran. [, , ] This influences its physical properties like boiling point and solubility compared to tetrahydrofuran. Additionally, it introduces a reactive site for further chemical transformations.
Q6: How does 3-hydroxytetrahydrofuran behave in high-temperature liquid water under high-pressure carbon dioxide?
A6: Research indicates that 3-hydroxytetrahydrofuran can be produced from 1,2,4-butanetriol in high-temperature liquid water and the reaction is accelerated by dissolved carbon dioxide. []
Q7: Can 3-hydroxytetrahydrofuran be selectively deoxygenated?
A7: Yes, studies show that tungsten oxide-palladium catalysts can selectively remove one hydroxyl group from cyclic vicinal diols like 1,4-anhydroerythritol, producing 3-hydroxytetrahydrofuran with good yields. []
Q8: Have there been computational studies on 3-hydroxytetrahydrofuran?
A8: Yes, several computational studies have been performed:* Conformation Analysis: [] Simulations using ring-puckering models and force-field methods have been used to investigate the conformational behavior of 3-hydroxytetrahydrofuran.* Electron Scattering: [, ] Theoretical calculations, like the Schwinger multichannel method, have been employed to study electron scattering from 3-hydroxytetrahydrofuran.* Ionization Potentials: [, , ] Ab initio calculations, including density functional theory (DFT), have been used to determine the ionization potentials of 3-hydroxytetrahydrofuran and its interactions with other molecules.
Q9: What are some applications of 3-hydroxytetrahydrofuran in organic synthesis?
A9: * Chiral Building Block: (S)-(+)-3-hydroxytetrahydrofuran serves as a valuable chiral building block in asymmetric synthesis, as exemplified by its use in the preparation of (S)-(+)-atrolactic acid. []* Polymer Chemistry: Methacrylate esters of 3-hydroxytetrahydrofuran have been synthesized and investigated for potential biomedical applications. []
Q10: Has 3-hydroxytetrahydrofuran been used in studies of biological systems?
A10: Yes, 3-hydroxytetrahydrofuran has been utilized in:* DNA Alkylation Studies: It has been employed as a model compound to understand the electronic influences on DNA alkylation by carcinogenic agents. [, ]* Ricin A-chain Inhibitor Design: Derivatives of 3-hydroxytetrahydrofuran have been incorporated into RNA molecules designed to mimic the transition state of ricin A-chain-catalyzed depurination, leading to the development of potent inhibitors. []
Q11: What is known about the electron-stimulated desorption of H- from 3-hydroxytetrahydrofuran?
A11: Studies have investigated the electron-stimulated desorption (ESD) of H- from thin films of 3-hydroxytetrahydrofuran, revealing information about the molecule's behavior under electron bombardment and potential implications for radiation chemistry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


